molecular formula C20H18FN5OS B11061333 2-(2-{4-[1-(4-fluorophenyl)ethyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}ethyl)phthalazin-1(2H)-one

2-(2-{4-[1-(4-fluorophenyl)ethyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}ethyl)phthalazin-1(2H)-one

Cat. No.: B11061333
M. Wt: 395.5 g/mol
InChI Key: FNYSWUGDFNCACH-UHFFFAOYSA-N
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Description

2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE is a complex organic compound that features a phthalazinone core, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an ethylated triazole intermediate.

    Attachment of the Phthalazinone Core: The final step involves coupling the triazole-fluorophenyl intermediate with a phthalazinone derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phthalazinone core, potentially altering the electronic properties of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Electrophiles like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or phthalazinone derivatives.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the triazole ring can participate in hydrogen bonding and π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{4-[1-(4-CHLOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE
  • 2-(2-{4-[1-(4-METHOXYPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE

Uniqueness

The presence of the fluorophenyl group in 2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for various applications.

Properties

Molecular Formula

C20H18FN5OS

Molecular Weight

395.5 g/mol

IUPAC Name

2-[2-[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one

InChI

InChI=1S/C20H18FN5OS/c1-13(14-6-8-16(21)9-7-14)26-18(23-24-20(26)28)10-11-25-19(27)17-5-3-2-4-15(17)12-22-25/h2-9,12-13H,10-11H2,1H3,(H,24,28)

InChI Key

FNYSWUGDFNCACH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C(=NNC2=S)CCN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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